5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione
Overview
Description
“5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione” is a chemical compound with the molecular formula C8H6ClIN2O2S . It has a molecular weight of 356.57 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of substituted imidazoles, such as “5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The InChI code for “5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione” is 1S/C8H6ClIN2O2S/c1-15(13,14)8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Antibacterial and Antifungal Agents
The imidazole scaffold, including derivatives like 5-chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione, has demonstrated promising antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent . Further investigations into its mechanism of action and efficacy against specific pathogens are warranted.
Antiviral Activity
In the context of viral infections, 5-chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione has been evaluated for antiviral properties. A recent study assessed its effectiveness against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1) using a cell culture-based method . Understanding its mode of action and potential applications in antiviral therapies is crucial.
Synthetic Building Block
Imidazoles serve as essential building blocks in organic synthesis. Researchers have utilized 5-chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione as a precursor for constructing more complex molecules. Its reactivity and versatility make it valuable for designing novel compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a wide range of applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile nature .
Result of Action
Imidazole derivatives are known to have a wide range of biological and pharmacological activities .
Action Environment
It is generally recommended to store such compounds in a dark place, sealed in dry conditions, at 2-8°c .
properties
IUPAC Name |
5-chloro-6-iodo-1,3-dihydrobenzimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNJNKYIEBHLNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)I)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213515 | |
Record name | 5-Chloro-1,3-dihydro-6-iodo-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219741-21-5 | |
Record name | 5-Chloro-1,3-dihydro-6-iodo-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219741-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-dihydro-6-iodo-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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